molecular formula C27H22N2O6 B2831364 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 866588-63-8

2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2831364
CAS No.: 866588-63-8
M. Wt: 470.481
InChI Key: RUYVSGJGZXMKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H22N2O6 and its molecular weight is 470.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Coordination and Structural Orientation

Research on similar amide derivatives has highlighted their unique spatial orientations when coordinating with anions. For instance, certain amide derivatives exhibit tweezer-like geometries that facilitate the self-assembly of molecules through weak interactions, resulting in channel-like structures. This property is crucial for designing molecular structures with specific functions and can be applied to develop sensors or materials for separation processes (Kalita & Baruah, 2010).

Catalysis and Synthesis of Complex Molecules

Another area of application is in catalysis and the synthesis of complex molecules. For example, research into the preparation of pincer-functionalized catalysts for ketone reduction demonstrates the utility of certain benzoyl acetamide derivatives in facilitating chemical reactions. These catalysts are instrumental in the efficient synthesis of compounds, which can be pivotal in pharmaceutical manufacturing and material science (Facchetti et al., 2016).

Asymmetric Hydrogenation

Compounds related to 2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide have been used in the development of ligands for rhodium-catalyzed asymmetric hydrogenation. This process is vital for creating chiral pharmaceutical ingredients, demonstrating the compound's relevance in producing enantiomerically pure substances, which are essential for drug development (Imamoto et al., 2012).

Photocyclisation Reactions

Photocyclisation studies involving related quinoxaline derivatives have led to the formation of colored indolo[1,2-a]quinoxalines. This reaction is significant for the synthesis of novel organic compounds with potential applications in dye manufacturing and electronic devices like organic light-emitting diodes (OLEDs) (Atfah et al., 1990).

Multifunctional Aldose Reductase Inhibitors

Quinoxalin-2(1H)-one-based derivatives, closely related to the chemical structure of interest, have shown potent and selective effects on aldose reductase inhibition. This enzyme plays a role in diabetic complications, and its inhibition can help manage or treat diabetes-related disorders. Some derivatives also exhibit antioxidant activity, highlighting their potential as multifunctional agents for therapeutic applications (Qin et al., 2015).

Properties

IUPAC Name

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O6/c1-2-33-19-10-8-18(9-11-19)28-25(30)15-29-14-21(26(31)17-6-4-3-5-7-17)27(32)20-12-23-24(13-22(20)29)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYVSGJGZXMKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.